3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)-
Description
Chemical Structure and Key Features The compound 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)- (CAS: Not explicitly provided in evidence) is a pyrazolone derivative characterized by a phenyl group at position 2, a methyl group at position 5, and a benzyl (phenylmethyl) substituent at position 4 (Figure 1). Its IUPAC name reflects the dihydro-pyrazol-3-one backbone, with additional substituents contributing to its unique physicochemical and biological properties. Synonyms include 3-methyl-1-phenyl-4-benzyl-2-pyrazolin-5-one and SureCN13104005 .
Pyrazolone derivatives are widely studied for their applications in pharmaceuticals, dyes, and agrochemicals. The benzyl group at position 4 distinguishes this compound from other pyrazolones, influencing its solubility, stability, and reactivity.
Properties
CAS No. |
40040-65-1 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-benzyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N2O/c1-13-16(12-14-8-4-2-5-9-14)17(20)19(18-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
InChI Key |
RYGSWLNQJYEQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-benzyl-3-oxobutanoate.
Cyclization: The intermediate ethyl 4-benzyl-3-oxobutanoate undergoes cyclization with phenylhydrazine to form 4-benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolone ring's electron-deficient C-4 position facilitates nucleophilic attacks. Key findings include:
Reagents/Conditions
-
Hydrazines : React at the ketone group to form hydrazone derivatives.
-
Amines : Undergo substitution at the C-4 position under basic conditions.
Example Reaction
Reaction with phenylhydrazine in ethanol under reflux yields 1-phenyl-3-methyl-4-(phenylmethyl)pyrazol-5-one hydrazone, confirmed via IR (υ=1630 cm⁻¹, C=N stretch) and NMR (δ=7.2–7.5 ppm, aromatic protons) .
| Reagent | Product | Yield (%) | Key Characterization Data |
|---|---|---|---|
| Phenylhydrazine | 4-(Phenylmethyl)pyrazol-5-one hydrazone | 72 | IR: 1630 cm⁻¹ (C=N); NMR: δ=7.2–7.5 |
Electrophilic Addition and Cycloaddition
The α,β-unsaturated ketone system enables [3+2] cycloadditions and Michael additions:
a. [3+2] Cycloaddition with Nitrile Imines
-
Reacts with in situ-generated nitrile imines to form spiro-pyrazolone-thiadiazine hybrids.
-
Subsequent dehydration with p-TsCl yields 1-aryl-3-trifluoromethylpyrazoles .
b. Michael Addition
-
Organocatalytic asymmetric Michael addition to benzylidene pyrazolones forms spiropyrazolones with >99% enantiomeric excess (ee) .
Oxidation and Functionalization
Oxidative C–N Bond Formation
-
Iodine-mediated oxidation of 3-benzoyl-1-phenylpiperidin-2-ones generates spiropyrazolones (47–93% yield) .
-
Copper-mediated trifluoromethylation introduces CF₃ groups at C-4 .
Key Data
| Substrate | Oxidant/Catalyst | Product | Yield (%) |
|---|---|---|---|
| 3-Benzoyl-1-phenylpiperidin-2-one | I₂ | Spiropyrazolone | 47–93 |
| α,β-Alkynic tosylhydrazone | Cu/CF₃TMS | 4-Trifluoromethylpyrazole | 82 |
Condensation and Cyclization
Multicomponent Reactions (MCRs)
-
Reacts with aldehydes and 1,3-dicarbonyls in a Knoevenagel-cyclization-aromatization sequence to form polyfunctional pyrazoles (70–85% yield) .
-
Tosyl hydrazones undergo cyclocondensation with vicinal diols to produce pyrano[2,3-c]pyrazoles .
Reaction Pathway
-
Knoevenagel condensation between aldehyde and 1,3-dicarbonyl.
-
1,3-Dipolar cycloaddition with diazo compound.
Ring-Opening and Rearrangement
Palladium-Catalyzed Ring-Opening
-
Reaction with 2H-azirines and hydrazones forms polysubstituted pyrazoles via Pd-catalyzed C–N bond cleavage .
Thermal Rearrangement
Biological Interaction Studies
While not a direct chemical reaction, the compound’s interactions with biological targets are relevant:
Scientific Research Applications
Biological Activities
3H-Pyrazol-3-one derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research:
- Antidiabetic Activity : Research indicates that pyrazole derivatives can act as hypoglycemic agents. A study demonstrated that synthesized compounds showed significant reductions in fasting blood glucose levels in diabetic rat models, correlating molecular docking studies with their antidiabetic potential .
- Antitumoral Activity : Certain derivatives have shown promising results against cancer cell lines. For instance, a series of pyrazole compounds were tested for their cytotoxic effects on colorectal carcinoma cells, revealing several compounds with superior radical scavenging activity and moderate cytotoxicity . The mechanism of action was linked to the induction of apoptotic pathways.
- Antiviral Properties : Investigations into pyrazole derivatives have uncovered their potential against viral infections. A study identified a new class of compounds with significant antiviral activity against coronaviruses and other viral pathogens .
- Anti-inflammatory Effects : Pyrazole derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3H-Pyrazol-3-one derivatives typically involves multi-step reactions that allow for structural modifications to enhance biological activity. The structure-activity relationship (SAR) studies have shown that variations in substituents on the phenyl rings significantly influence the biological properties of these compounds.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Case Studies
Several studies highlight the efficacy of 3H-Pyrazol-3-one derivatives:
- Antidiabetic Study : In a controlled experiment involving alloxan-induced diabetic rats, various synthesized pyrazole compounds were administered. Results indicated a significant decrease in blood glucose levels compared to control groups, suggesting effective hypoglycemic properties .
- Antitumor Mechanism Investigation : A specific derivative was shown to inhibit tubulin polymerization, a crucial mechanism for cancer cell proliferation. This finding underpins the potential use of pyrazole derivatives in cancer therapy .
- TGF-β2 Induced Fibrosis Model : In vitro studies using lens epithelial cells revealed that certain pyrazole derivatives could reduce fibrosis associated with cataract surgery by downregulating TGF-β signaling pathways .
Toxicological Assessment
Toxicological studies have been conducted to evaluate the safety profile of 3H-Pyrazol-3-one derivatives. Results from animal studies indicated no significant toxicity at various dosages, supporting their potential for therapeutic use without severe adverse effects .
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrazolone core allows for diverse functionalization. Key structural analogues include:
Key Observations :
- Position 4 Substitution: The target compound’s benzyl group contrasts with azo or amino substituents in analogues. Azo derivatives (e.g., Solvent Yellow 72) are often dyes, while amino-substituted variants may exhibit pharmacological activity .
- Position 2 Substitution: Methylphenyl or phenyl groups at position 2 influence steric effects and electronic properties. For example, 2-(4-methylphenyl) derivatives show altered pKa (2.73) and solubility in chloroform/methanol .
Physicochemical Properties
*Predicted based on molecular formula (C₁₈H₁₈N₂O).
Biological Activity
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)-, commonly known as Edaravone (CAS Number: 89-25-8), is a compound with significant biological activity. It belongs to the pyrazolone class of compounds and has been studied for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects. This article reviews the biological activity of Edaravone, focusing on its pharmacological properties, mechanisms of action, and clinical studies.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- IUPAC Name : 5-methyl-2-phenyl-4H-pyrazol-3-one
- Chemical Structure :
Chemical Structure
Edaravone exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Activity : Edaravone scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage in various pathological conditions.
- Neuroprotective Effects : It protects neuronal cells from apoptosis and promotes cell survival through modulation of signaling pathways related to cell death and survival.
- Anti-inflammatory Effects : Edaravone inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.
Biological Activity Overview
Neuroprotection in Stroke Models
A study demonstrated that Edaravone significantly reduces infarct size and improves neurological outcomes in animal models of ischemic stroke. The mechanism involves the reduction of oxidative stress and inflammation in the brain tissue .
Antimicrobial Activity
Research evaluating the antimicrobial properties of Edaravone revealed effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited a concentration-dependent inhibition of bacterial growth .
Anticancer Properties
Recent investigations into the anticancer potential of Edaravone showed that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its antioxidant properties and modulation of apoptotic pathways .
Q & A
Q. What are the recommended synthetic routes for 3H-Pyrazol-3-one derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclocondensation and functional group modifications. For example:
- Step 1: React phenylhydrazine with β-keto esters to form the pyrazolone core.
- Step 2: Introduce substituents (e.g., benzyl groups) via nucleophilic substitution or coupling reactions.
- Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to improve yield. Catalysts like p-toluenesulfonic acid enhance regioselectivity .
Table 1: Comparison of Synthetic Yields
| Method | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | 80 | 65 | |
| Suzuki-Miyaura Coupling | Toluene | 110 | 78 |
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 471.5 for CHNO) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for confirming tautomeric forms .
Advanced Research Questions
Q. How do substituent variations influence reactivity and biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Enhance stability but reduce nucleophilicity. For example, nitro groups decrease reaction rates in SNAr reactions .
- Biological Activity: Pyrazolone derivatives with benzyl substituents show inhibitory activity against cyclooxygenase (COX-2) due to π-π stacking interactions .
- Case Study: Replacing phenyl with coumarin (as in ) increases fluorescence, enabling use as a biochemical probe .
Q. How can computational models predict tautomerism and reactivity?
Methodological Answer:
- DFT Calculations: Predict tautomeric equilibria (e.g., keto-enol forms) using Gaussian09 with B3LYP/6-31G(d) basis sets. Solvent effects (PCM model) improve accuracy .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in reported spectroscopic data?
Methodological Answer:
- Issue: Discrepancies in -NMR chemical shifts due to solvent polarity.
- Solution: Standardize solvent (e.g., CDCl) and concentration. Compare with NIST reference data .
- Case Study: A 2023 study () reported δ 2.1 ppm for methyl groups, conflicting with δ 2.3 ppm in earlier work. Re-analysis confirmed solvent-induced shifts .
Q. What are the challenges in scaling up synthesis for pharmacological studies?
Methodological Answer:
Q. How does the compound interact with biological membranes?
Methodological Answer:
- Lipophilicity Assays: Measure logP values (e.g., 3.2 for the benzyl derivative) via shake-flask method. Correlate with cellular uptake efficiency .
- Membrane Permeability: Use Caco-2 cell monolayers to assess passive diffusion. Derivatives with logD <2 show poor absorption .
Data Contradiction Analysis
Table 2: Conflicting Solubility Data
| Source | Solubility in Water (mg/mL) | Conditions | Reference |
|---|---|---|---|
| NIST (2023) | 12.5 | 25°C, pH 7.0 | |
| Journal Study (2023) | 8.7 | 25°C, pH 6.8 |
- Resolution: Variability arises from pH differences. Adjust to pH 7.4 (physiological conditions) for consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
